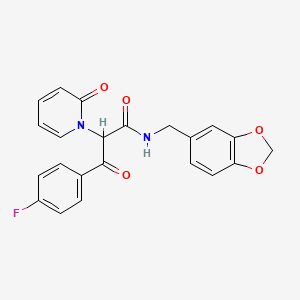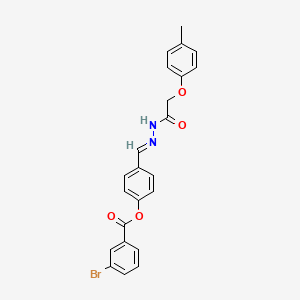![molecular formula C21H14I2N2O2 B15019108 2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019108.png)
2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The key steps include:
Formation of the Benzoxazole Core: This is achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Iodination: Introduction of iodine atoms at the 2 and 4 positions of the phenol ring is carried out using iodine or iodine monochloride in the presence of an oxidizing agent.
Imine Formation: The final step involves the condensation of the benzoxazole derivative with an aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes several types of chemical reactions:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while the imine linkage can be reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Iodination: Iodine, iodine monochloride, oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with different substituents replacing the iodine atoms.
Oxidation: Quinone derivatives.
Reduction: Amines.
Scientific Research Applications
2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique optical or electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The iodine atoms and the benzoxazole moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The imine linkage may also participate in covalent bonding with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-diiodo-6-[(E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-diiodo-6-[(E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different substituents or core structures.
Properties
Molecular Formula |
C21H14I2N2O2 |
|---|---|
Molecular Weight |
580.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14I2N2O2/c1-12-4-2-7-18-19(12)25-21(27-18)13-5-3-6-16(9-13)24-11-14-8-15(22)10-17(23)20(14)26/h2-11,26H,1H3 |
InChI Key |
WHCLUPSOIMYKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15019031.png)


![2,4-dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15019040.png)

![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15019047.png)
![4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15019052.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15019055.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15019057.png)
![2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15019065.png)
![2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide](/img/structure/B15019074.png)
![Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15019098.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019105.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019107.png)
